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Compound of Interest

Compound Name: 4-Methoxypyrimidin-5-amine

Cat. No.: B105190 Get Quote

Abstract: 4-Methoxypyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine

core, a scaffold of significant interest in medicinal chemistry and drug development due to its

prevalence in biologically active molecules. Unambiguous structural confirmation is the bedrock

of any chemical research, and this is primarily achieved through a combination of spectroscopic

techniques. This guide provides an in-depth analysis of the expected spectroscopic data for 4-
Methoxypyrimidin-5-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data for this

specific molecule is not widely published, this document leverages foundational spectroscopic

principles and data from analogous structures to present a predictive but scientifically grounded

characterization. The protocols and interpretations herein are designed for researchers,

scientists, and professionals in drug development to aid in the identification and validation of

this compound.

Molecular Structure and Spectroscopic Overview
The structure of 4-Methoxypyrimidin-5-amine incorporates an aromatic pyrimidine ring

substituted with two key functional groups: an amine (-NH₂) at the C5 position and a methoxy (-

OCH₃) group at the C4 position. Both are strong electron-donating groups, which significantly

influence the electronic environment of the pyrimidine ring and, consequently, its spectroscopic

signatures.

A logical workflow for the complete spectroscopic characterization of a synthesized sample of

4-Methoxypyrimidin-5-amine is essential for validating its structure and purity. This process
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ensures that each analytical technique provides complementary information, leading to a

conclusive structural assignment.
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Caption: A typical workflow for the structural elucidation of 4-Methoxypyrimidin-5-amine.

Below is the chemical structure with standardized numbering for pyrimidine rings, which will be

used for all spectroscopic assignments.

Caption: Structure of 4-Methoxypyrimidin-5-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-Methoxypyrimidin-5-amine, ¹H and ¹³C NMR will provide definitive

information on the number and connectivity of atoms.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals corresponding to the two

aromatic protons, the amine protons, and the methoxy protons.

Proton

Assignment

Expected

Chemical Shift

(δ) ppm

Multiplicity Integration Notes

H2 ~8.2 - 8.4 Singlet (s) 1H

Located between

two

electronegative

nitrogen atoms,

leading to a

downfield shift.

H6 ~8.0 - 8.2 Singlet (s) 1H

Shifted downfield

due to the

aromatic ring

current and

adjacent

nitrogen.

-NH₂ ~5.0 - 6.0
Broad Singlet (br

s)
2H

Chemical shift is

concentration-

dependent and

the signal

disappears upon

D₂O exchange.

-OCH₃ ~3.9 - 4.1 Singlet (s) 3H

Typical range for

a methoxy group

attached to an

aromatic system.
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Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each

unique carbon environment. The use of Distortionless Enhancement by Polarization Transfer

(DEPT) experiments would be crucial to differentiate between CH and quaternary carbons.

Carbon Assignment
Expected Chemical

Shift (δ) ppm
DEPT-135 Signal Notes

C2 ~155 - 158 Positive (CH)

Significantly downfield

due to being bonded

to two nitrogen atoms.

C4 ~160 - 165 None (Quaternary)

Most downfield

quaternary carbon,

attached to both a

nitrogen and an

oxygen atom.

C5 ~120 - 125 None (Quaternary)

Shielded by the strong

electron-donating

amine group.

C6 ~150 - 153 Positive (CH)

Downfield shift due to

attachment to two

nitrogen atoms.

-OCH₃ ~54 - 56 Positive (CH₃)
Typical chemical shift

for a methoxy carbon.

Experimental Protocol for NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it allows for

the observation of exchangeable N-H protons, which might be lost in other solvents like D₂O

or be too broad in CDCl₃.[1]

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is used for referencing the chemical

shifts.[2]
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal

resolution.[1][2][3]

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

Set a relaxation delay of at least 2 seconds to ensure quantitative integration.

To confirm the amine protons, add one drop of D₂O to the NMR tube, shake, and re-

acquire the spectrum. The broad singlet corresponding to the -NH₂ group should

disappear or significantly diminish.[4]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A

sufficient number of scans (e.g., 1024 or more) may be required due to the low natural

abundance of ¹³C.

Perform a DEPT-135 experiment to differentiate carbon types: CH/CH₃ signals will appear

as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons will

be absent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Interpretation of Expected Absorption Bands
The IR spectrum of 4-Methoxypyrimidin-5-amine will be dominated by absorptions from the

N-H bonds of the amine, the C-H bonds of the ring and methoxy group, the C=C and C=N

bonds of the aromatic ring, and the C-O bond of the methoxy group.
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Wavenumber (cm⁻¹) Vibration Type Intensity Notes

3450 - 3300
N-H Asymmetric &

Symmetric Stretch
Medium

The presence of two

distinct bands in this

region is a hallmark of

a primary amine (-

NH₂).[4][5]

3100 - 3000 Aromatic C-H Stretch Weak-Medium

Characteristic of C-H

bonds on the

pyrimidine ring.

2980 - 2850 Aliphatic C-H Stretch Weak-Medium

Corresponds to the C-

H bonds in the

methoxy (-OCH₃)

group.

1650 - 1580 N-H Bend (Scissoring) Medium-Strong

This bending vibration

is characteristic of

primary amines.[5]

1600 - 1450
C=N and C=C Ring

Stretch
Medium-Strong

Multiple bands are

expected from the

stretching of the

pyrimidine ring

framework.

1335 - 1250 Aromatic C-N Stretch Strong

Strong absorption

typical for aromatic

amines.[5]

1250 - 1020 C-O Stretch (Ether) Strong

A strong, prominent

peak corresponding to

the C-O bond of the

methoxy group.

910 - 665 N-H Wag Broad, Strong

A broad out-of-plane

bending band further

confirms the presence

of a primary amine.[5]
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Experimental Protocol for FT-IR Acquisition
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely

ground compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture

thoroughly to ensure a homogenous sample.

Pellet Formation: Transfer the mixture to a pellet-pressing die and apply pressure (typically

8-10 tons) for several minutes to form a transparent or translucent pellet. This minimizes

scattering effects.

Data Acquisition:

1. Record a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.

2. Place the KBr pellet in the sample holder and record the sample spectrum.

3. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-

to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details derived from its fragmentation pattern upon

ionization.

Predicted Mass Spectrum and Fragmentation
The molecular formula for 4-Methoxypyrimidin-5-amine is C₅H₇N₃O.

Molecular Weight: 125.13 g/mol

Exact Mass: 125.0589 g/mol [6]

In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺˙) is expected at an m/z of

125. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have

an odd nominal molecular weight, which is consistent here.
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Key Predicted Fragments:

m/z Value Proposed Fragment Fragment Lost Notes

125 [C₅H₇N₃O]⁺˙ (M⁺˙) Molecular Ion Peak.

110 [M - CH₃]⁺ •CH₃

Loss of a methyl

radical from the

methoxy group.

95 [M - CH₂O]⁺˙ CH₂O

Loss of neutral

formaldehyde from the

methoxy group.

98 [M - HCN]⁺˙ HCN

A common loss from

nitrogen-containing

heterocyclic rings.

81 [M - C₂H₂N₂]⁺˙ C₂H₂N₂
Fragmentation of the

pyrimidine ring.

The fragmentation can be initiated by the loss of a stable radical or neutral molecule. A

plausible pathway involves the initial loss of a methyl radical.

[M]⁺˙
m/z = 125

[M-15]⁺
m/z = 110

- •CH₃

[M-30]⁺˙
m/z = 95

- CH₂O

[M-27]⁺˙
m/z = 98

- HCN

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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